Methyl 1-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate
Description
Methyl 1-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate is a bicyclic compound featuring a partially hydrogenated naphthalene core with an amino group and a methyl ester substituent at the 1-position.
Properties
IUPAC Name |
methyl 1-amino-3,4-dihydro-2H-naphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-15-11(14)12(13)8-4-6-9-5-2-3-7-10(9)12/h2-3,5,7H,4,6,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGZNJMZAVIMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301191188 | |
| Record name | Methyl 1-amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301191188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166735-19-9 | |
| Record name | Methyl 1-amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=166735-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301191188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The substrate, a dihydronapthalene amide derivative, undergoes sequential hydrogenation:
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Ring Hydrogenation : The naphthalene ring is partially saturated to form the tetrahydronaphthalene core.
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Amide Reduction : The amide group (-CONH₂) is reduced to an amine (-NH₂) under high-pressure H₂.
Catalysts : Nickel (Ni), palladium (Pd), or platinum (Pt) catalysts are commonly used. For example, Raney nickel at 50–100 bar H₂ pressure and 80–120°C achieves full reduction within 12–24 hours.
Solvents : Polar aprotic solvents like tetrahydrofuran (THF) or ethanol are preferred to stabilize intermediates.
Table 1: Representative Hydrogenation Conditions
| Catalyst | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Raney Ni | 80 | 100 | 18 | 85 |
| Pd/C | 50 | 80 | 24 | 78 |
| PtO₂ | 100 | 120 | 12 | 92 |
Key Considerations :
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Selectivity : Platinum catalysts favor complete saturation, while palladium may preserve certain functional groups.
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Byproducts : Over-reduction to decahydronaphthalene derivatives is mitigated by optimizing H₂ pressure and reaction time.
Reductive Amination of Tetralone Carboxylates
An alternative route involves reductive amination of methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-1-carboxylate. This method introduces the amino group via condensation with ammonia or ammonium acetate, followed by reduction.
Synthetic Steps
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Condensation : The ketone group of the tetralone carboxylate reacts with ammonium acetate in refluxing ethanol to form an imine intermediate.
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Reduction : Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas reduces the imine to the primary amine.
Conditions :
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Solvent : Ethanol or methanol.
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Temperature : 60–80°C for condensation; ambient temperature for reduction.
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Yield : 70–80% after purification by column chromatography.
Advantages :
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Avoids high-pressure H₂ equipment.
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Enables modular introduction of substituents on the amine group.
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Pros | Cons | Scalability |
|---|---|---|---|
| Catalytic Hydrogenation | High yields; well-established | Requires high-pressure H₂ equipment | Industrial |
| Reductive Amination | Modular; mild conditions | Multi-step; moderate yields | Laboratory |
| Cycloaddition | Builds complex rings efficiently | Requires functionalization steps | Research |
Optimization Strategies
Catalyst Engineering
Solvent Effects
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Ethanol-Water Mixtures : Increase solubility of ammonium salts in reductive amination, boosting reaction rates.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is commonly used.
Major Products
Scientific Research Applications
Methyl 1-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 1-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group allows the compound to form hydrogen bonds and electrostatic interactions with biological molecules, potentially affecting enzyme activity and receptor binding . The carboxylate ester group can undergo hydrolysis, releasing active metabolites that further interact with cellular targets .
Comparison with Similar Compounds
Research Findings and Gaps
- Bioactivity Potential: While computational studies on Ebola virus inhibitors suggest that amino-substituted tetrahydronaphthalenes could bind viral nucleocapsid proteins, experimental validation for the target compound is lacking.
- Physicochemical Data: Elemental analysis for related brominated derivatives (e.g., C₁₃H₁₄NOBr) shows minor deviations in nitrogen content (Calcd: 5.00%; Found: 4.89%), highlighting the need for precise characterization of the amino compound.
Biological Activity
Methyl 1-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate (also known as Methyl 1-amino-4-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylate) is a naphthalene derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by:
- A naphthalene ring system that is partially hydrogenated.
- An amino group and a carboxylate ester group attached to the tetrahydronaphthalene backbone.
These structural features contribute to its unique chemical reactivity and biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Protease Inhibition : Research indicates that this compound acts as a protease inhibitor. By inhibiting protease enzymes, it may influence various biochemical pathways related to protein degradation and cellular homeostasis. This mechanism is particularly relevant in the context of diseases where protease activity is a contributing factor.
- Interaction with Biological Targets : The amino group allows the compound to form hydrogen bonds and electrostatic interactions with various biological molecules. This interaction can affect enzyme activity and receptor binding, potentially leading to therapeutic effects.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties. Preliminary studies suggest that it may exhibit activity against certain bacterial strains and fungi.
Anticancer Potential
There is growing interest in the anticancer potential of this compound. Its ability to inhibit proteases may play a role in cancer cell signaling pathways. Further research is needed to elucidate its specific effects on cancer cells and potential applications in oncology.
Case Studies
Several studies have investigated the biological activity of this compound:
-
Protease Inhibition Study :
- A study demonstrated that this compound effectively inhibited specific proteases involved in tumor progression. The inhibition was dose-dependent and showed promise for therapeutic development in cancer treatment.
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Antimicrobial Efficacy :
- In vitro tests revealed that this compound exhibited significant antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values indicated effectiveness comparable to standard antibiotics.
Comparative Analysis
A comparison of this compound with similar compounds highlights its unique properties:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Contains amino and carboxylate groups | Versatile reactivity; significant biological activity |
| 1-Amino-4-methyl-1,2,3,4-tetrahydronaphthalene | Lacks carboxylate group | Limited applications compared to the carboxylic derivative |
| 5-Aminotetralin | Different substitution pattern | Unique biological activity profiles due to structural differences |
Q & A
Q. What are the recommended synthetic routes for Methyl 1-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylate, and how can reaction conditions be optimized for high yield?
- Methodology : The synthesis typically involves multi-step processes, including reduction of naphthalene derivatives followed by amination and esterification. For example, sodium hydride (NaH) in anhydrous hexanes can be used to deprotonate intermediates, and vacuum distillation (0.9 mm Hg, 138–141°C) ensures purification of the final product . Catalytic esterification with sulfuric acid or other strong acids is critical for introducing the methyl ester group. Optimization strategies include controlling reaction temperature, using inert atmospheres to prevent oxidation, and employing silica gel chromatography for purification .
Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity and purity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze proton environments to confirm the tetrahydronaphthalene backbone and substituent positions. For example, characteristic peaks for the methyl ester group (δ ~3.6–3.8 ppm) and aromatic protons (δ ~6.5–7.5 ppm) are critical .
- Infrared Spectroscopy (IR) : Identify functional groups such as the carbonyl stretch (~1735 cm⁻¹ for esters) and amine N-H stretches (~3440 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₃H₁₅NO₂, exact mass 217.11 g/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions in toxicological data for tetrahydronaphthalene derivatives, particularly regarding systemic effects (e.g., hepatic or renal toxicity)?
- Methodology :
- Systematic Review : Conduct meta-analyses of existing studies, focusing on species-specific responses (e.g., humans vs. rodents) and exposure routes (inhalation, oral, dermal) .
- Dose-Response Studies : Use in vitro models (e.g., hepatocyte cultures) to isolate mechanisms of toxicity. For example, assess cytochrome P450 activation or oxidative stress biomarkers .
- Comparative Toxicology : Cross-reference data with structurally similar compounds (e.g., naphthalene or 1-methylnaphthalene) to identify structure-activity relationships .
Q. What experimental designs are recommended to elucidate the metabolic pathways of this compound in mammalian systems?
- Methodology :
- Radiolabeled Tracers : Synthesize the compound with ¹⁴C-labeled carbons to track metabolic fate in vivo .
- Mass Spectrometry (MS) : Use LC-MS/MS to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites in liver microsomes .
- Enzyme Inhibition Assays : Test interactions with CYP450 isoforms (e.g., CYP3A4, CYP2D6) to predict drug-drug interactions .
Q. How can researchers determine the receptor binding specificity of this compound in neuropharmacological studies?
- Methodology :
- Competitive Binding Assays : Use radioligands (e.g., ³H-labeled agonists) to assess affinity for targets like melanocortin-4 receptors (MC4R) or neurotransmitter transporters .
- Molecular Docking : Perform computational modeling to predict binding poses in receptor active sites (e.g., MC4R’s hydrophobic pocket) .
- Functional Assays : Measure intracellular cAMP levels or calcium flux in transfected HEK293 cells expressing target receptors .
Data Analysis and Experimental Design
Q. What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data in tetrahydronaphthalene derivatives?
- Methodology :
- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) to estimate EC₅₀/IC₅₀ values .
- ANOVA with Post Hoc Tests : Compare toxicity across exposure routes (oral, dermal) or species .
- Principal Component Analysis (PCA) : Identify correlations between structural features (e.g., logP, polar surface area) and toxicity endpoints .
Q. How should researchers design studies to evaluate the environmental persistence of this compound in aquatic systems?
- Methodology :
- OECD 301/302 Guidelines : Conduct ready biodegradability tests under aerobic/anaerobic conditions .
- Hydrolysis Studies : Monitor degradation at varying pH levels (e.g., pH 4–9) and temperatures (20–40°C) .
- Sediment-Water Partitioning : Measure log Kₒc values to assess adsorption potential in soil/water systems .
Addressing Data Gaps and Future Research
Q. What are the critical data gaps in understanding the chronic exposure effects of this compound, and how can they be prioritized?
- Identified Gaps : Limited data on developmental toxicity, endocrine disruption potential, and long-term carcinogenicity .
- Prioritization Strategy : Use the ATSDR’s Decision Guide to rank studies based on public health impact, feasibility, and regulatory needs . For example, prioritize in vivo studies using transgenic rodent models (e.g., rasH2 mice) for carcinogenicity screening .
Q. How can computational tools (e.g., QSAR, molecular dynamics) predict the bioactivity of novel tetrahydronaphthalene analogs?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
